Cas no 409357-18-2 (N-benzyl-5-chloro-2-methoxybenzene-1-sulfonamide)

N-Benzyl-5-chloro-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by its chloro and methoxy substituents on the benzene ring, along with a benzyl group attached to the sulfonamide nitrogen. This compound exhibits potential utility as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The chloro and methoxy functional groups enhance its reactivity, enabling selective modifications for targeted applications. Its well-defined structure and purity make it suitable for research in medicinal chemistry and drug discovery. The sulfonamide moiety provides a stable scaffold for further derivatization, while the benzyl group offers additional steric and electronic modulation. This compound is typically handled under controlled conditions due to its reactive nature.
N-benzyl-5-chloro-2-methoxybenzene-1-sulfonamide structure
409357-18-2 structure
Product Name:N-benzyl-5-chloro-2-methoxybenzene-1-sulfonamide
CAS No:409357-18-2
MF:C14H14ClNO3S
MW:311.783861637115
CID:6613140
PubChem ID:801444
Update Time:2025-05-21

N-benzyl-5-chloro-2-methoxybenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-5-chloro-2-methoxybenzene-1-sulfonamide
    • AP-263/41329453
    • AKOS000428861
    • 409357-18-2
    • Z57820231
    • F1058-0186
    • Oprea1_847997
    • N-benzyl-5-chloro-2-methoxybenzenesulfonamide
    • Oprea1_532244
    • Inchi: 1S/C14H14ClNO3S/c1-19-13-8-7-12(15)9-14(13)20(17,18)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
    • InChI Key: KEUCPHXRWUUZCH-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)S(NCC1C=CC=CC=1)(=O)=O)OC

Computed Properties

  • Exact Mass: 311.0382922g/mol
  • Monoisotopic Mass: 311.0382922g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 63.8Ų

N-benzyl-5-chloro-2-methoxybenzene-1-sulfonamide Pricemore >>

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Additional information on N-benzyl-5-chloro-2-methoxybenzene-1-sulfonamide

Recent Advances in the Study of N-benzyl-5-chloro-2-methoxybenzene-1-sulfonamide (CAS: 409357-18-2)

N-benzyl-5-chloro-2-methoxybenzene-1-sulfonamide (CAS: 409357-18-2) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This sulfonamide derivative has been the subject of several studies due to its potential therapeutic applications, particularly in the areas of oncology and infectious diseases. The compound's unique chemical structure, characterized by the presence of a chloro and methoxy substituents on the benzene ring, along with a benzyl sulfonamide moiety, contributes to its biological activity and pharmacological properties.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological effects of N-benzyl-5-chloro-2-methoxybenzene-1-sulfonamide. A 2023 publication in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in various cancer types. The study utilized X-ray crystallography to determine the binding mode of the compound within the active site of these enzymes, revealing key interactions with zinc-coordinating residues and hydrophobic pockets.

In addition to its anticancer potential, research has demonstrated that N-benzyl-5-chloro-2-methoxybenzene-1-sulfonamide possesses significant antimicrobial properties. A 2024 study published in Bioorganic & Medicinal Chemistry Letters investigated its efficacy against drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. The compound showed promising minimum inhibitory concentration (MIC) values, particularly when combined with existing antibiotics, suggesting potential for use in combination therapies against multidrug-resistant pathogens.

The pharmacokinetic profile of N-benzyl-5-chloro-2-methoxybenzene-1-sulfonamide has been another area of active investigation. Recent preclinical studies have examined its absorption, distribution, metabolism, and excretion (ADME) properties in rodent models. These studies indicate that the compound demonstrates favorable oral bioavailability and tissue penetration, with particular accumulation observed in tumor tissues. However, challenges remain regarding its metabolic stability, with cytochrome P450-mediated oxidation identified as a primary route of clearance.

Structure-activity relationship (SAR) studies have been conducted to optimize the pharmacological properties of N-benzyl-5-chloro-2-methoxybenzene-1-sulfonamide. Modifications to the benzyl group and substitutions on the benzene ring have yielded derivatives with improved potency and selectivity. Computational modeling approaches, including molecular dynamics simulations and free energy calculations, have been employed to predict the binding affinities of these analogs and guide synthetic efforts.

Current research directions include the development of targeted delivery systems for N-benzyl-5-chloro-2-methoxybenzene-1-sulfonamide, particularly nanoparticle-based formulations designed to enhance tumor-specific accumulation while minimizing systemic toxicity. Additionally, combination therapy approaches are being explored, with preliminary data suggesting synergistic effects when administered with certain chemotherapeutic agents and immune checkpoint inhibitors.

In conclusion, N-benzyl-5-chloro-2-methoxybenzene-1-sulfonamide (CAS: 409357-18-2) represents a promising scaffold for the development of novel therapeutic agents. Its diverse biological activities, coupled with ongoing optimization efforts, position this compound as an important subject of contemporary medicinal chemistry research. Future studies will likely focus on advancing lead candidates through preclinical development and investigating their potential in clinical applications.

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